molecular formula C8H4FNO4 B12862606 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one

5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one

Cat. No.: B12862606
M. Wt: 197.12 g/mol
InChI Key: OLDQWMMKJGCIDX-UHFFFAOYSA-N
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Description

5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one typically involves the nitration of 5-fluorobenzofuran followed by oxidation. One common method involves the reaction of 5-fluorobenzofuran with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 5-amino-7-nitrobenzo[b]furan-3(2H)-one.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antiproliferative agent in cancer research.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one is unique due to the presence of both a fluorine atom and a nitro group on the benzofuran ring. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4FNO4

Molecular Weight

197.12 g/mol

IUPAC Name

5-fluoro-7-nitro-1-benzofuran-3-one

InChI

InChI=1S/C8H4FNO4/c9-4-1-5-7(11)3-14-8(5)6(2-4)10(12)13/h1-2H,3H2

InChI Key

OLDQWMMKJGCIDX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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